5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one
Description
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one is a pyridazinone derivative characterized by a chlorine atom at position 4, a butylamino group (-NH-C₄H₉) at position 5, and a phenyl substituent at position 2. Its structure combines lipophilic (butyl chain) and electron-withdrawing (chlorine) groups, which influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
5-(butylamino)-4-chloro-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-3-9-16-12-10-17-18(14(19)13(12)15)11-7-5-4-6-8-11/h4-8,10,16H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTAHTXBEAMDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-2-phenylpyridazin-3-one, which is then subjected to nucleophilic substitution with butylamine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological molecules, while the chloro and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Amino Substituents: The butylamino group in the target compound enhances lipophilicity, which may improve bioavailability in biological systems but reduce aqueous solubility. The azetidinylamino group introduces a strained four-membered ring, which may confer conformational rigidity and unique binding properties in pharmaceutical contexts .
- Aromatic Substituents: The 4-methylphenyl group (C₁₂H₁₂ClN₃O) introduces an electron-donating methyl group, which could stabilize the pyridazinone ring through resonance effects . The 3-(trifluoromethyl)phenyl substituent (C₁₂H₁₀ClF₃N₃O) provides strong electron-withdrawing effects, enhancing resistance to oxidative degradation .
Biological Activity
The compound 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications based on existing literature.
Synthesis of this compound
The synthesis of this compound often involves nucleophilic substitution reactions where butylamine is introduced to the pyridazine core. The following general reaction scheme illustrates the synthetic pathway:
- Starting Material : 4-chloro-2-phenylpyridazin-3-one.
- Reagents : Butylamine.
- Conditions : Typically conducted under reflux in a suitable solvent such as ethanol or chloroform.
The reaction can be represented as:
Antimicrobial Properties
Research has indicated that derivatives of pyridazine, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar compounds showed effectiveness against various bacterial strains, suggesting a potential application in treating infections .
Anticancer Activity
Several studies have reported the anticancer properties of pyridazine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it could induce apoptosis in specific cancer cell lines, thereby positioning it as a candidate for further development in oncology .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been documented. It was shown to inhibit key inflammatory mediators, which could be beneficial in conditions such as arthritis and other inflammatory diseases .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may interact with specific receptors and enzymes involved in inflammation and cancer progression .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have indicated that this compound possesses favorable absorption characteristics and adheres to Lipinski's rule of five, suggesting good oral bioavailability . Toxicity assessments are crucial for determining the safety profile of this compound; however, detailed toxicity data is limited and warrants further investigation.
Case Studies
A notable case study involved the evaluation of a series of pyridazine derivatives, including our compound, where they were tested for their efficacy against various cancer models. The results indicated promising anticancer activity with minimal cytotoxicity to normal cells, highlighting the therapeutic potential of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
